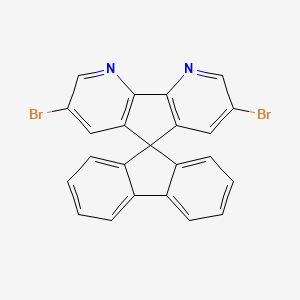

2,7-Dibromo-4,5-diaza-9,9-spirobifluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dibromo-4,5-diaza-9,9-spirobifluorene is a compound that belongs to the spirobifluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two nitrogen atoms at the 4 and 5 positions on the spirobifluorene core. This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it valuable in the development of organic electronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent of 2-bromobiphenyl . The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions:

Grignard Reagents: Used for the initial synthesis from 2,7-dibromo-9-fluorenone.

Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics .

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-4,5-diaza-9,9-spirobifluorene has several scientific research applications:

Organic Light Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its high photoluminescence and electroluminescent properties.

Organic Photovoltaics (OPVs): It serves as a building block for the synthesis of semiconducting molecules and polymers used in OPVs.

Perovskite Solar Cells: It is utilized in the preparation of materials for highly efficient perovskite solar cells.

Wirkmechanismus

The mechanism by which 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene exerts its effects is primarily through its ability to control molecular interactions in the solid state. The spirobifluorene core, with its sp3 carbon and twisted non-coplanar structure, prevents close packing of molecules, generating amorphous glass materials with morphological stability . This unique structure also breaks the conjugation inside the molecule, resulting in higher triplet energy and enhanced photophysical properties .

Vergleich Mit ähnlichen Verbindungen

2,7-Dibromo-9,9-spirobifluorene: Similar in structure but lacks the diaza functionality.

2,7-Dibromo-9-fluorenone: A precursor in the synthesis of 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene.

9,9-Dioctyl-2,7-dibromofluorene: Another derivative used in organic electronics.

Uniqueness: this compound is unique due to the presence of nitrogen atoms in the spirobifluorene core, which imparts distinct electronic properties and enhances its applicability in various organic electronic devices .

Eigenschaften

Molekularformel |

C23H12Br2N2 |

|---|---|

Molekulargewicht |

476.2 g/mol |

IUPAC-Name |

5,11-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] |

InChI |

InChI=1S/C23H12Br2N2/c24-13-9-19-21(26-11-13)22-20(10-14(25)12-27-22)23(19)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |

InChI-Schlüssel |

XEQZDQMZCURGRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=N6)Br)N=CC(=C5)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)

![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)

![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)